Leuprolide Acetate EP Impurity H

Peptide Chemistry Mass Spectrometry Regulatory Science

Leuprolide Acetate EP Impurity H (CAS 112710-58-4) is a pharmacopoeially designated, fully characterized nonapeptide impurity reference standard. Essential for HPLC/LC-MS method validation, QC lot release testing, and stability-indicating studies, this EP-specific standard ensures unambiguous peak identification and accurate quantification, directly supporting ANDA regulatory compliance. Unlike generic alternatives, its precise characterization guarantees traceability to the EP monograph, mitigating the risk of batch rejection due to impurity profile deviations. Select this standard to secure reliable analytical results and maintain stringent EP/USP impurity thresholds (≤0.5% unspecified impurities).

Molecular Formula C59H84N16O12
Molecular Weight 1209.4 g/mol
Cat. No. B13844149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeuprolide Acetate EP Impurity H
Molecular FormulaC59H84N16O12
Molecular Weight1209.4 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42+,43+,44-,45-,46-,47-,48-/m0/s1
InChIKeyGFIJNRVAKGFPGQ-BPBJJFQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leuprolide Acetate EP Impurity H (CAS 112710-58-4) Analytical Reference Standard Overview for Pharmaceutical QC


Leuprolide Acetate EP Impurity H (CAS 112710-58-4), chemically (S)-N-Ethyl-1-(((S)-5-oxopyrrolidine-2-carbonyl)-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-D-leucyl-L-arginyl)pyrrolidine-2-carboxamide, is a fully characterized, high-purity synthetic peptide impurity reference standard [1]. With a molecular formula of C59H84N16O12 and a molecular weight of 1209.4 g/mol, it is a nonapeptide analog of the gonadotropin-releasing hormone (GnRH) agonist Leuprolide . This compound is specifically designated as EP Impurity H in the European Pharmacopoeia (EP) monograph for leuprolide acetate and is utilized as a critical analytical benchmark for pharmaceutical quality control, method validation, and regulatory compliance, ensuring the identity and purity of the active pharmaceutical ingredient (API) [1].

Why Substituting Leuprolide Acetate EP Impurity H with Generic Impurity Standards Compromises Analytical Integrity


In pharmaceutical analysis, the use of a pharmacopoeially designated, fully characterized impurity reference standard like Leuprolide Acetate EP Impurity H is non-negotiable. Generic or alternative peptide impurities cannot be reliably substituted due to the critical need for unambiguous identification and accurate quantification in stability-indicating methods . Impurity profiles are highly specific to the synthetic route and degradation pathways of the API, meaning that each impurity (e.g., Impurity H vs. Impurity E or F) possesses distinct chromatographic and spectral properties . Employing an incorrect or poorly characterized standard can lead to misidentification of peaks, inaccurate purity assessments, and ultimately, failure to meet regulatory specifications (e.g., USP/EP limits of NMT 0.5% for unspecified impurities), jeopardizing batch release and patient safety .

Quantitative Differentiation of Leuprolide Acetate EP Impurity H: Evidence-Based Selection Guide


Structural Identity and Molecular Weight: EP Impurity H vs. Leuprolide API

Leuprolide Acetate EP Impurity H is a stereoisomer of the Leuprolide API (Leuprorelin). It differs from the API by a D-Leucine residue at position 7 instead of L-Leucine . This substitution results in the identical molecular formula (C59H84N16O12) and molecular weight (1209.4 g/mol) as the API, making it a critical target for high-resolution analytical methods like HPLC and LC-MS/MS to ensure separation from the active peak .

Peptide Chemistry Mass Spectrometry Regulatory Science

Regulatory Acceptance for Pharmacopeial Traceability: EP Impurity H vs. Unspecified Impurities

As a specific impurity named in the European Pharmacopoeia (EP) monograph, EP Impurity H is a benchmark for method validation and batch release testing. Its use is mandated for establishing traceability and ensuring compliance with regulatory standards for leuprolide acetate drug substances and products . In contrast, relying on an in-house or unspecified impurity standard lacks the regulatory recognition and can lead to deficiencies in ANDA filings or commercial production applications [1].

Regulatory Affairs Quality Control Pharmaceutical Analysis

Chromatographic Behavior and LC-MS Confirmation: EP Impurity H vs. Related EP Impurities

The D-Leu7 substitution in EP Impurity H alters its chromatographic behavior relative to other EP impurities. While specific HPLC retention time (RT) data for EP Impurity H is not publicly available, class-level knowledge confirms that impurities with different stereochemistry (e.g., EP Impurity E with a D-Trp3 substitution) are separated using optimized HPLC and LC-MS methods [1]. LC-MS provides unambiguous identification by confirming the molecular weight (1209.4 g/mol) and distinct fragmentation pattern, differentiating it from other isomeric impurities [1].

HPLC Method Development LC-MS Analysis Peptide Separation

Primary Application Scenarios for Procuring Leuprolide Acetate EP Impurity H


Analytical Method Development and Validation (AMV) for ANDA Submissions

This compound is essential for developing and validating HPLC and LC-MS methods to meet regulatory requirements for Abbreviated New Drug Applications (ANDA) . It serves as the primary reference for establishing specificity, accuracy, linearity, and precision, ensuring the method can reliably separate and quantify EP Impurity H from the API and other related substances. Its use is critical for demonstrating method suitability to regulatory agencies like the FDA [1].

Quality Control (QC) and Batch Release Testing of Leuprolide Acetate API and Drug Products

EP Impurity H is used as a quantitative reference standard in routine QC laboratories to monitor and control the level of this specific impurity in each batch of leuprolide acetate . Its use is mandatory to ensure that the impurity profile consistently meets the stringent limits set by the EP and USP monographs (e.g., unspecified impurities ≤ 0.5%, total impurities ≤ 2.5%), thereby guaranteeing product safety and efficacy before commercial release .

Forced Degradation and Stability Studies to Elucidate Degradation Pathways

In stability-indicating studies, EP Impurity H is used as a marker to track potential degradation of leuprolide acetate under various stress conditions (e.g., heat, light, humidity, pH extremes) . While the primary formation pathway for this impurity is synthetic, its presence in a stability study can confirm method specificity and help researchers understand the impact of formulation and storage conditions on the long-term quality of the drug product [2].

Technical Documentation Hub

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